2-(Cyclobutylamino)isonicotinic acid
Overview
Description
2-(Cyclobutylamino)isonicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis . Isoniazid targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
Like isoniazid, 2-(Cyclobutylamino)isonicotinic acid is likely a prodrug that must be activated by bacterial catalase The exact interaction of this compound with its targets and the resulting changes are not clearly defined in the available resources
Biochemical Pathways
Isoniazid is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts the normal function of the bacteria, leading to its death .
Result of Action
Isoniazid is known to cause bacteriostatic or bactericidal effects depending on the concentration of the drug and the stage of bacterial growth .
Biochemical Analysis
Biochemical Properties
2-(Cyclobutylamino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of nicotinic acid derivatives. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. Furthermore, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical properties and efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of nicotinic acid derivatives. These interactions can influence metabolic flux and alter the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy. Studies have shown that the compound can accumulate in specific tissues, influencing its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDJVEVMSAYCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.